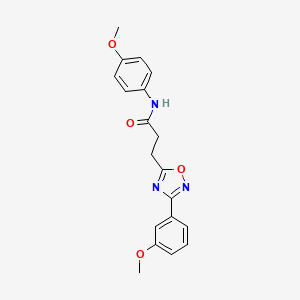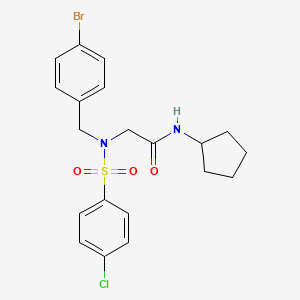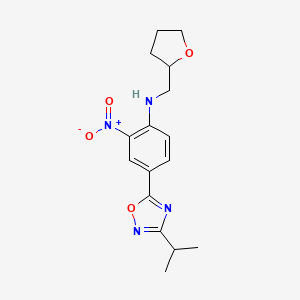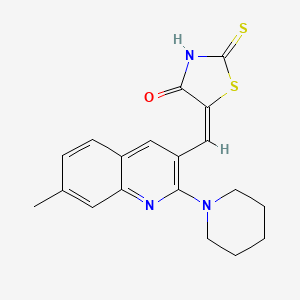
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide, also known as MOA-728, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用机制
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. This results in an increase in the activity of downstream signaling pathways, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been shown to have a range of biochemical and physiological effects, including enhancing synaptic plasticity, improving learning and memory, reducing pain perception, and reducing anxiety and depression-like behaviors. These effects are thought to be mediated by the enhancement of mGluR5 activity and downstream signaling pathways.
实验室实验的优点和局限性
One advantage of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide in lab experiments is its high selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors or neurotransmitter systems. Additionally, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been shown to have a good safety profile, with no significant side effects reported in animal studies. However, one limitation of using N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide is its relatively short half-life, which may require frequent dosing in experiments.
未来方向
There are several future directions for research on N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide. One area of interest is the potential therapeutic use of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide in neurological disorders, such as Parkinson's disease, schizophrenia, and addiction. Another area of interest is the development of more potent and selective PAMs of mGluR5, which may have even greater potential for therapeutic use. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide and its potential role in various physiological processes.
合成方法
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-(o-tolyloxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a base to yield N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide.
科学研究应用
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to enhance the activity of mGluR5, which is involved in a variety of physiological processes, including learning and memory, synaptic plasticity, and pain perception. N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-(o-tolyloxy)acetamide has been used to study the role of mGluR5 in these processes, as well as in various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction.
属性
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-3-4-9-16(12)23-11-17(22)20-15-8-5-7-14(10-15)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYVYECIGQUXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














